

A Technical Guide to the Spectroscopic Data of 1-(4-isobutylphenyl)ethanamine

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Compound of Interest

Compound Name: 1-(4-Isobutylphenyl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **1-(4-isobutylphenyl)ethanamine**, a primary amine of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The primary analog referenced is 4'-isobutylacetophenone, the ketone precursor to the target molecule.

Data Presentation

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **1-(4-isobutylphenyl)ethanamine**.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25	d	2H	Ar-H (ortho to ethylamine)
~7.15	d	2H	Ar-H (meta to ethylamine)
~4.10	q	1H	CH-NH ₂
~2.45	d	2H	Ar-CH ₂ -CH(CH ₃) ₂
~1.85	m	1H	CH(CH ₃) ₂
~1.50	s (broad)	2H	NH ₂
~1.40	d	3H	CH ₃ -CH
~0.90	d	6H	CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~145	Ar-C (quaternary, attached to ethylamine)
~140	Ar-C (quaternary, attached to isobutyl)
~129	Ar-CH (meta to ethylamine)
~126	Ar-CH (ortho to ethylamine)
~51	CH-NH ₂
~45	Ar-CH ₂
~30	CH(CH ₃) ₂
~25	CH ₃ -CH
~22	CH(CH ₃) ₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3280	Medium, Broad	N-H stretch (primary amine)
3080 - 3020	Medium	Aromatic C-H stretch
2960 - 2850	Strong	Aliphatic C-H stretch
1610 - 1580	Medium	C=C stretch (aromatic)
1515	Strong	C=C stretch (aromatic)
1465	Medium	C-H bend (aliphatic)
825	Strong	p-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
177	20	[M] ⁺ (Molecular Ion)
162	100	[M - CH ₃] ⁺
134	30	[M - C ₃ H ₇] ⁺
118	15	[C ₉ H ₁₀] ⁺
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)
44	50	[CH ₃ CHNH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be performed to acquire the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **1-(4-isobutylphenyl)ethanamine** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

- Instrumentation: A 500 MHz NMR spectrometer is used for both ^1H and ^{13}C NMR analysis.
- ^1H NMR Acquisition: The spectrum is acquired with a 30-degree pulse angle and a relaxation delay of 1 second. A total of 16 scans are accumulated.
- ^{13}C NMR Acquisition: The spectrum is acquired using a proton-decoupled sequence with a 45-degree pulse angle and a relaxation delay of 2 seconds. A total of 1024 scans are accumulated.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

- Sample Preparation: As **1-(4-isobutylphenyl)ethanamine** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.
- Data Acquisition: The spectrum is recorded from 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. A total of 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance versus wavenumber.

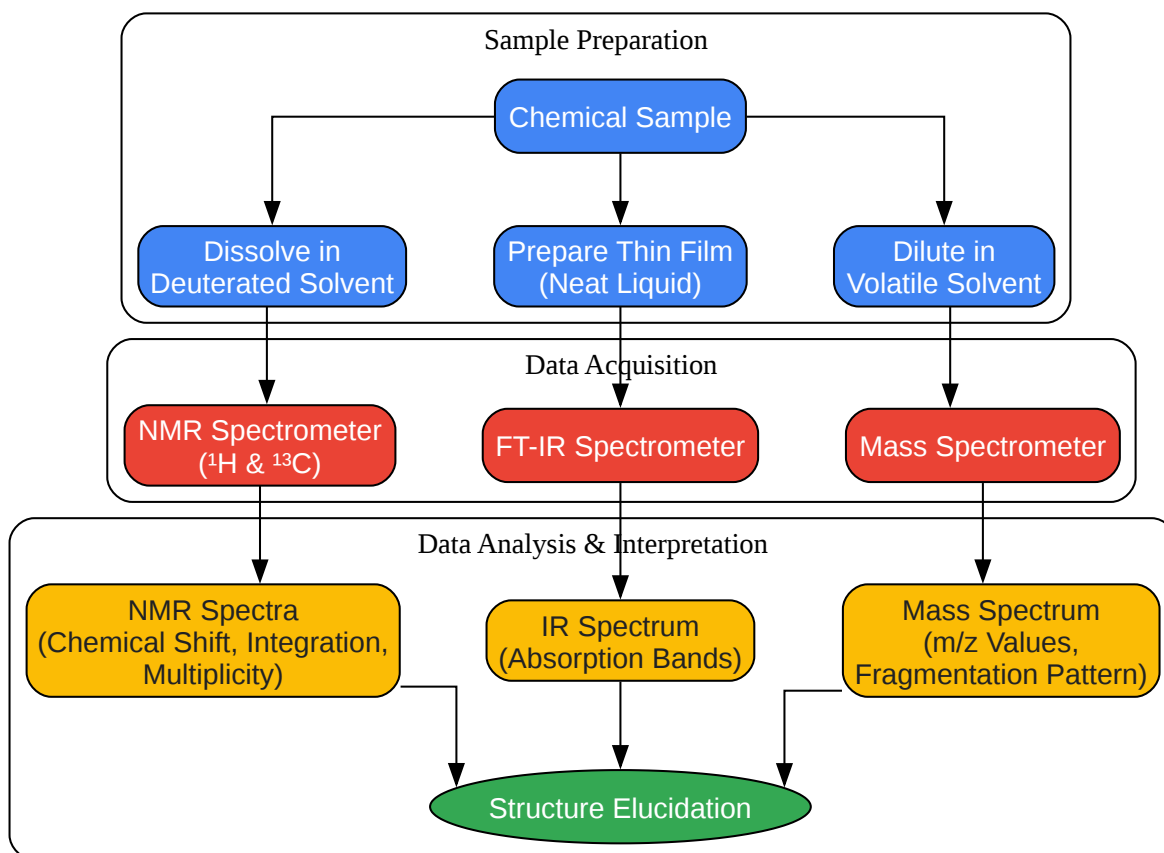
3. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **1-(4-isobutylphenyl)ethanamine** is prepared by dissolving approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is used.
- **Data Acquisition:** The sample is introduced into the ion source, typically via direct injection or through a gas chromatograph (GC) inlet. The molecules are ionized by a 70 eV electron beam. The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The spectrum is scanned over a mass range of m/z 40-500.
- **Data Processing:** The data is collected and processed by the instrument's software to generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z values.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.



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A generalized workflow for spectroscopic analysis.

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